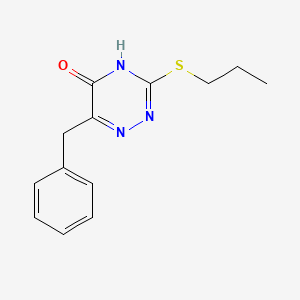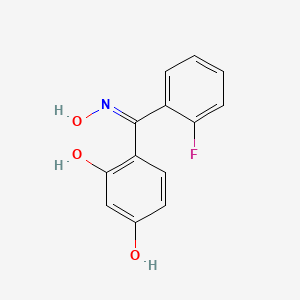![molecular formula C21H21N7O2 B3732241 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732241.png)
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Vue d'ensemble
Description
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C21H21N7O2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is 403.17567294 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of this compound have shown significant inhibitory activity against various cancer cell lines, including MCF-7 and HCT-116 .
Antioxidant Properties
Research indicates that derivatives of this compound may possess antioxidant properties. Oxidative stress is linked to various diseases, and compounds that can mitigate this stress are valuable in the development of treatments. The compound’s potential to reduce oxidative damage in cells makes it a candidate for further investigation in this area .
Enzyme Inhibition
The compound’s structure suggests it could act as an inhibitor for enzymes like acetylcholinesterase (AchE). AchE plays a vital role in the nervous system by hydrolyzing acetylcholine. Inhibitors of AchE are used to treat diseases like Alzheimer’s, making this compound’s derivatives promising for neurological research .
Antimicrobial Activity
Pyrazoline derivatives, which are structurally related to this compound, have shown antimicrobial activity. This suggests that the compound could be developed into new drugs with antibacterial, antifungal, or antiparasitic effects .
Anti-Inflammatory and Antidepressant Effects
Compounds with a pyrazoline structure have been reported to exhibit anti-inflammatory and antidepressant activities. This compound could potentially be synthesized into derivatives that provide similar therapeutic benefits .
Anticancer Activity: Dual Inhibition
Some derivatives of this compound have demonstrated dual activity, acting both as anticancer agents and enzyme inhibitors. This dual functionality is particularly valuable in drug development, as it may lead to more effective treatments with multiple mechanisms of action .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to evaluate their interaction with tumor cells and kinases. These studies are essential for understanding the compound’s potential as a therapeutic agent and for guiding the design of new drugs .
Synthesis of Cross-Linked Deoxyoligonucleotides
Derivatives of this compound have been used as intermediates in the synthesis of cross-linked deoxyoligonucleotides, which are important in genetic research and drug development. This application highlights the compound’s versatility in contributing to advancements in biochemistry .
Mécanisme D'action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins, specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. They do this by recognizing and binding to acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks.
Mode of Action
This compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are a class of drugs that can bind to two different sites on a target protein simultaneously. This simultaneous binding can enhance the potency of the drug and improve its selectivity for the target protein. The compound’s interaction with BRD4 leads to the downregulation of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the c-Myc pathway . c-Myc is a transcription factor that controls the expression of many genes involved in cell growth and proliferation. By downregulating c-Myc, the compound can inhibit the growth of cancer cells .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , and it exhibits an excellent pharmacokinetic profile . This means that it is well-absorbed, distributed, metabolized, and excreted by the body, which can enhance its bioavailability and therapeutic efficacy.
Result of Action
The compound’s action results in the downregulation of c-Myc and the inhibition of tumor growth . In vitro and in vivo studies have shown that the compound has high potency in effecting c-Myc downregulation and tumor growth inhibition .
Propriétés
IUPAC Name |
3-methyl-4-(4-propan-2-yloxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-12(2)30-15-6-4-14(5-7-15)16-10-19(29)23-21-20(16)13(3)25-28(21)18-9-8-17-24-22-11-27(17)26-18/h4-9,11-12,16H,10H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRXOUQFBCWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[4-(propan-2-yloxy)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732159.png)
![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)

![3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3732177.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732193.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732194.png)

![2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732217.png)
![4-(4-isopropylphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732225.png)
![4-(3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732226.png)
![4-(2-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732227.png)
![5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732237.png)
![4-(3-chlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732240.png)